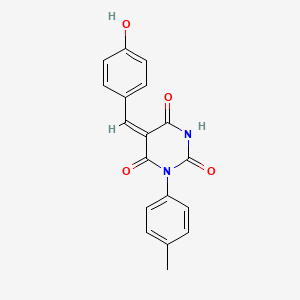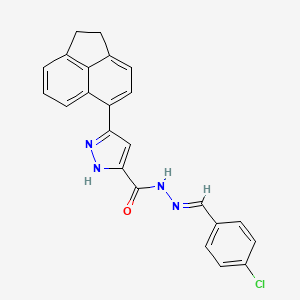
5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple methyl and pentenyl groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the aldehyde group: This step may involve the formylation of the pyrazole ring using reagents like Vilsmeier-Haack reagent.
Addition of methyl and pentenyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and pentenyl groups can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology
Biological activity: Compounds with pyrazole rings are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Drug development: The compound’s structure may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4,5-dihydro-1H-pyrazole-1-carbaldehyde: A compound with a similar core structure but lacking the additional methyl and pentenyl groups.
Uniqueness
“5-methyl-3,5-bis(4-methylpent-3-en-1-yl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde” is unique due to its multiple substituents, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H28N2O |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
5-methyl-3,5-bis(4-methylpent-3-enyl)-4H-pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C17H28N2O/c1-14(2)8-6-10-16-12-17(5,19(13-20)18-16)11-7-9-15(3)4/h8-9,13H,6-7,10-12H2,1-5H3 |
InChI-Schlüssel |
XCJIPKCPRKVCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=NN(C(C1)(C)CCC=C(C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)

![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)
